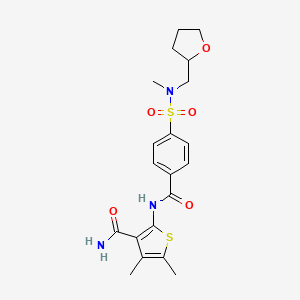

![molecular formula C21H21N3O4S B2457366 Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 941872-04-4](/img/structure/B2457366.png)

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate, also known as Methyl ABT-199, is a small molecule inhibitor that selectively binds to B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are responsible for blocking programmed cell death, or apoptosis, in cancer cells. ABT-199 has shown promise as a potential treatment for various types of cancer, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 selectively binds to the hydrophobic groove of BCL-2 proteins, preventing them from blocking apoptosis. By inhibiting BCL-2 proteins, this compound ABT-199 induces programmed cell death in cancer cells, leading to tumor regression. This mechanism of action is highly specific, targeting only cancer cells that overexpress BCL-2 proteins, while leaving normal cells unaffected.

Biochemical and Physiological Effects:

This compound ABT-199 has been shown to induce apoptosis in cancer cells by selectively inhibiting BCL-2 proteins. This leads to several biochemical and physiological effects, including tumor regression, decreased cell proliferation, and increased sensitivity to chemotherapy. This compound ABT-199 has also been shown to have minimal toxicity in normal cells, making it a promising targeted therapy for cancer.

Advantages and Limitations for Lab Experiments

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has several advantages for lab experiments, including its high specificity and potency in targeting BCL-2 proteins. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, this compound ABT-199 has some limitations, including its high cost and limited availability for research purposes. Additionally, its mechanism of action may not be effective in all types of cancer, limiting its potential as a broad-spectrum cancer therapy.

Future Directions

Future research on Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 could focus on several areas, including the development of more efficient synthesis methods, the identification of biomarkers that predict response to the drug, and the exploration of combination therapies with other targeted agents. Additionally, further clinical trials could investigate the efficacy of this compound ABT-199 in treating other types of cancer, as well as its potential for use in combination with chemotherapy or immunotherapy. Overall, this compound ABT-199 has shown promise as a targeted therapy for cancer and warrants further investigation in future research.

Synthesis Methods

The synthesis of Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 involves several steps, including the condensation of 2-aminobenzothiazole with 2-acetylbenzoic acid, followed by the addition of phenylalanine and acetic anhydride. The resulting product is then treated with methyl iodide to yield this compound ABT-199. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer. In one study, this compound ABT-199 was shown to induce apoptosis in CLL cells by selectively targeting BCL-2 proteins, leading to tumor regression. Another study demonstrated that this compound ABT-199 was effective in treating NHL by inhibiting tumor growth and inducing apoptosis in cancer cells. These findings suggest that this compound ABT-199 has potential as a targeted therapy for cancer.

Properties

IUPAC Name |

methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-14(25)22-16-9-10-17-18(12-16)29-21(24(17)13-20(27)28-2)23-19(26)11-8-15-6-4-3-5-7-15/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNGCNYICZDODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCC3=CC=CC=C3)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2457287.png)

![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2457299.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2457300.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2457306.png)